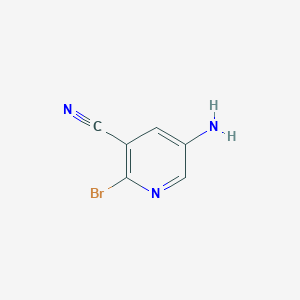
N-(3-Chloro-4-methylphenyl)-2-((5-(2-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-クロロ-4-メチルフェニル)-2-((5-(2-メトキシフェニル)-4-メチル-4H-1,2,4-トリアゾール-3-イル)チオ)アセトアミドは、様々な科学分野において潜在的な用途を持つ、複雑な有機化合物です。この化合物は、トリアゾール環、クロロメチルフェニル基、メトキシフェニル基を含む独特の構造が特徴です。これらの構造的特徴は、その独特の化学的性質と反応性に貢献しています。
準備方法
合成経路と反応条件
N-(3-クロロ-4-メチルフェニル)-2-((5-(2-メトキシフェニル)-4-メチル-4H-1,2,4-トリアゾール-3-イル)チオ)アセトアミドの合成は、通常、トリアゾール環の調製から始まる、複数のステップを伴います。トリアゾール環は、ヒドラジンと適切なジカルボニル化合物を用いた環化反応によって合成できます。次に、置換反応によってクロロメチルフェニル基が導入され、続いて別の置換反応によってメトキシフェニル基が添加されます。最後のステップは、チオアセトアミド結合の形成であり、これは適切なチオール試薬を用いた求核置換反応によって達成できます。
工業生産方法
この化合物の工業生産には、収率を向上させ、コストを削減するために、合成経路の最適化が含まれる場合があります。これには、より効率的な触媒、溶媒、および反応条件の使用が含まれる可能性があります。さらに、大規模生産には、品質とスケーラビリティを確保するために、連続フロープロセスの開発が必要になる場合があります。
化学反応の分析
反応の種類
N-(3-クロロ-4-メチルフェニル)-2-((5-(2-メトキシフェニル)-4-メチル-4H-1,2,4-トリアゾール-3-イル)チオ)アセトアミドは、次のような様々な種類の化学反応を起こす可能性があります。
酸化: この化合物は、スルホキシドまたはスルホンを形成するために酸化できます。
還元: 還元反応は、アミンまたはアルコールの形成につながる可能性があります。
置換: クロロ基は、アミンやチオールなどの他の求核剤で置換できます。
一般的な試薬と条件
これらの反応で使用される一般的な試薬には、酸化剤(過酸化水素やm-クロロ過安息香酸など)、還元剤(水素化リチウムアルミニウムなど)、求核剤(アジ化ナトリウムやチオールなど)が含まれます。反応条件は、通常、制御された温度、適切な溶媒、および場合によっては反応速度を高めるための触媒の使用を伴います。
形成される主要な生成物
これらの反応から形成される主要な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化はスルホキシドまたはスルホンを生み出し、還元はアミンまたはアルコールを生み出す可能性があります。置換反応は、使用される求核剤に応じて、様々な置換誘導体の形成につながる可能性があります。
科学研究における用途
N-(3-クロロ-4-メチルフェニル)-2-((5-(2-メトキシフェニル)-4-メチル-4H-1,2,4-トリアゾール-3-イル)チオ)アセトアミドは、次のようないくつかの科学研究における用途があります。
化学: この化合物は、特に新しい医薬品や農薬の開発において、より複雑な分子の合成のためのビルディングブロックとして使用できます。
生物学: これは、酵素阻害に関する研究や、生物学的経路を調べるためのプローブとして使用できます。
工業: この化合物は、ポリマーやコーティングなど、特定の特性を持つ新しい材料の開発に使用できます。
科学的研究の応用
N-(3-Chloro-4-methylphenyl)-2-((5-(2-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide has several scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals or agrochemicals.
Biology: It may be used in studies involving enzyme inhibition or as a probe to investigate biological pathways.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
作用機序
N-(3-クロロ-4-メチルフェニル)-2-((5-(2-メトキシフェニル)-4-メチル-4H-1,2,4-トリアゾール-3-イル)チオ)アセトアミドの作用機序は、特定の分子標的との相互作用を伴います。これらの標的は、生物学的経路に関与する酵素、受容体、または他のタンパク質を含みます。この化合物の構造により、これらの標的に結合することができ、その活性を阻害したり、機能を変更したりする可能性があります。これは、関与する特定の標的と経路に応じて、様々な生物学的効果につながる可能性があります。
類似化合物の比較
類似化合物
N-(3-クロロ-4-メチルフェニル)-2-((5-(2-メトキシフェニル)-4-メチル-4H-1,2,4-トリアゾール-3-イル)チオ)アセトアミドに類似する化合物には、次のものがあります。
フルコナゾール: トリアゾール環を持つ抗真菌剤。
イトラコナゾール: 類似の構造を持つ別の抗真菌剤。
ボリコナゾール: 真菌感染症の治療に使用されるトリアゾール誘導体。
独自性
これらの類似化合物の中で、N-(3-クロロ-4-メチルフェニル)-2-((5-(2-メトキシフェニル)-4-メチル-4H-1,2,4-トリアゾール-3-イル)チオ)アセトアミドを際立たせているのは、独自の官能基の組み合わせです。これにより、独特の化学的性質と生物学的活性がもたらされる可能性があります。この独自性は、様々な科学分野における更なる研究開発のための貴重な化合物となっています。
類似化合物との比較
Similar Compounds
Similar compounds to N-(3-Chloro-4-methylphenyl)-2-((5-(2-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide include other triazole derivatives, such as:
Fluconazole: An antifungal agent with a triazole ring.
Itraconazole: Another antifungal agent with a similar structure.
Voriconazole: A triazole derivative used to treat fungal infections.
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of functional groups, which may confer distinct chemical properties and biological activities. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
特性
分子式 |
C19H19ClN4O2S |
|---|---|
分子量 |
402.9 g/mol |
IUPAC名 |
N-(3-chloro-4-methylphenyl)-2-[[5-(2-methoxyphenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C19H19ClN4O2S/c1-12-8-9-13(10-15(12)20)21-17(25)11-27-19-23-22-18(24(19)2)14-6-4-5-7-16(14)26-3/h4-10H,11H2,1-3H3,(H,21,25) |
InChIキー |
SGGOLHSGIFVMCH-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C=C1)NC(=O)CSC2=NN=C(N2C)C3=CC=CC=C3OC)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-Chloro-4-(3-fluorophenyl)-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B11780680.png)
![2-(3-Chlorophenyl)-5-((2,6-dimethylmorpholino)methyl)benzo[d]oxazole](/img/structure/B11780684.png)
![7-Bromo-5-phenylbenzo[d]oxazole](/img/structure/B11780698.png)
![Ethyl 6-(trifluoromethyl)imidazo[2,1-b]thiazole-5-carboxylate](/img/structure/B11780716.png)




![2-(4-Fluorobenzyl)-8-(piperazin-1-yl)-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one](/img/structure/B11780749.png)
![Methyl 7-chloro-1-methoxydibenzo[b,d]furan-4-carboxylate](/img/structure/B11780761.png)


